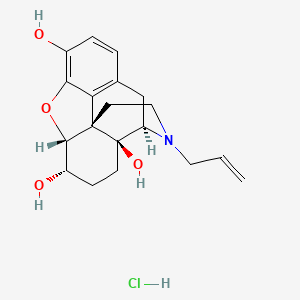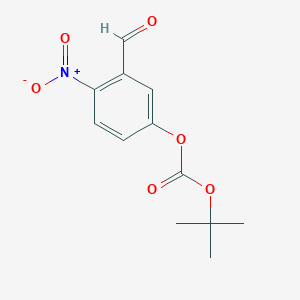
rac-MDEA-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-MDEA-D5 is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 248.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Pharmacokinetics
These properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like rac-MDEA-D5. For example, the presence of certain acids has been found to influence the makeup flow rate of methyldiethanolamine (MDEA), a compound related to this compound . Additionally, factors such as temperature, pH, and the presence of other substances can potentially impact the action and stability of this compound.
生化学分析
Biochemical Properties
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 plays a crucial role in biochemical reactions as a reference standard. It interacts with various enzymes and proteins involved in the metabolism of methylenedioxyamphetamine derivatives. Specifically, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its N-dealkylation to form 3,4-methylenedioxyamphetamine . This interaction is essential for understanding the metabolic pathways and kinetics of methylenedioxyamphetamine derivatives in biological systems.
Cellular Effects
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine by interacting with their respective transporters . This modulation affects cell signaling pathways and can lead to changes in gene expression related to neurotransmitter synthesis and degradation. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.
Molecular Mechanism
The molecular mechanism of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 involves its binding interactions with various biomolecules. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters and increasing their extracellular concentrations . This inhibition leads to enhanced neurotransmitter signaling and subsequent changes in cellular function. Furthermore, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can inhibit or activate specific enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters . These interactions contribute to the overall pharmacological effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 change over time due to its stability and degradation. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can have sustained effects on cellular function, including prolonged alterations in neurotransmitter levels and gene expression . These temporal effects are crucial for understanding the pharmacokinetics and pharmacodynamics of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.
Dosage Effects in Animal Models
The effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 vary with different dosages in animal models. At low doses, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can enhance neurotransmitter release and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic effects without causing adverse effects. These dosage-dependent effects are essential for determining the safe and effective use of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in research and clinical settings.
Metabolic Pathways
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves N-dealkylation by CYP2D6 to form 3,4-methylenedioxyamphetamine . This pathway is crucial for understanding the metabolism and elimination of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in biological systems. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is transported and distributed within cells and tissues through various mechanisms. It interacts with monoamine transporters, such as serotonin and dopamine transporters, facilitating its uptake into neuronal cells . Once inside the cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can accumulate in specific compartments, such as synaptic vesicles, where it exerts its pharmacological effects . The distribution of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 within tissues is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is critical for its activity and function. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is primarily localized in synaptic vesicles within neuronal cells, where it modulates neurotransmitter release . Targeting signals and post-translational modifications, such as phosphorylation, can direct rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 to specific compartments or organelles . This subcellular localization is essential for understanding the precise mechanisms of action of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 and its effects on cellular function.
特性
CAS番号 |
160227-43-0 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
248.76 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |
InChIキー |
IBDIPBWIXJRJQM-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
正規SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)

![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)





